molecular formula C9H10BrN3 B1241374 IMMETHRIDINE HYDROCHLORIDE CAS No. 87976-03-2

IMMETHRIDINE HYDROCHLORIDE

Cat. No.: B1241374
CAS No.: 87976-03-2
M. Wt: 240.10 g/mol
InChI Key: XAOXYOKDVRPLBH-UHFFFAOYSA-N
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Description

Immethridine is a chemical compound known for its role as a histamine agonist selective for the H3 subtype. It is identified by its IUPAC name, 4-[(1H-imidazol-5-yl)methyl]pyridine. This compound has garnered attention due to its potent and highly selective agonistic activity at the histamine H3 receptor, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of immethridine involves the reaction of 4-pyridylmethyl chloride with imidazole under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While detailed industrial production methods for immethridine are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Immethridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Reduced imidazole derivatives with hydrogenated functional groups.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Immethridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Immethridine

Immethridine stands out due to its high selectivity and potency as a histamine H3 receptor agonist. Unlike other similar compounds, immethridine has been shown to have a significant therapeutic potential in treating conditions like multiple sclerosis by modulating immune cell function. Its unique ability to selectively target histamine H3 receptors without affecting other histamine receptor subtypes makes it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

87976-03-2

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

4-(1H-imidazol-5-ylmethyl)pyridine;hydrobromide

InChI

InChI=1S/C9H9N3.BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;/h1-4,6-7H,5H2,(H,11,12);1H

InChI Key

XAOXYOKDVRPLBH-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CC2=CN=CN2

Canonical SMILES

C1=CN=CC=C1CC2=CN=CN2.Br

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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